molecular formula C24H20ClN3O3S2 B12187715 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide

2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B12187715
M. Wt: 498.0 g/mol
InChI Key: JKAWTBOPHZSQSQ-UHFFFAOYSA-N
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Description

2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a phenyl group, an imidazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzenesulfonyl and phenyl groups. The final step involves the attachment of the chlorophenylmethyl acetamide moiety. The reaction conditions often include the use of solvents like 1,4-dioxane and reagents such as thionyl chloride and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with bacterial enzymes, potentially inhibiting their function and leading to antimicrobial effects. The imidazole ring can also interact with various biological pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20ClN3O3S2

Molecular Weight

498.0 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C24H20ClN3O3S2/c25-19-13-11-17(12-14-19)15-26-21(29)16-32-23-24(33(30,31)20-9-5-2-6-10-20)28-22(27-23)18-7-3-1-4-8-18/h1-14H,15-16H2,(H,26,29)(H,27,28)

InChI Key

JKAWTBOPHZSQSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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